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Cat. No.: B1682606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small

molecule that has garnered significant interest in the field of epigenetics and drug discovery. It

is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a

crucial role in the regulation of gene expression.[1] By inhibiting HDACs, Pimelic
Diphenylamide 106 can induce histone hyperacetylation, leading to a more open chromatin

structure and the transcriptional activation of certain genes.[2] This mechanism of action has

made it a valuable tool for studying the role of HDACs in various biological processes and a

potential therapeutic agent for diseases such as Friedreich's ataxia and certain cancers.[3][4]

This technical guide provides a comprehensive overview of the known physicochemical

properties of Pimelic Diphenylamide 106, detailed experimental protocols for their

determination, and a visualization of its primary signaling pathway and related experimental

workflows.

Physicochemical Properties
The following table summarizes the key physicochemical properties of Pimelic Diphenylamide
106 based on available data. It is important to note that experimental values for melting point,

boiling point, and the partition coefficient (logP) are not readily available in the public domain. In
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lieu of this data, standardized experimental protocols for their determination are provided in the

subsequent section.

Property Value Source

IUPAC Name
N'-(2-aminophenyl)-N-(4-

methylphenyl)heptanediamide
[5]

Synonyms
TC-H 106, RGFA-8, Histone

Deacetylase Inhibitor VII
[6][7]

CAS Number 937039-45-7 [7]

Molecular Formula C₂₀H₂₅N₃O₂ [7]

Molecular Weight 339.43 g/mol [7]

Appearance White to beige powder

Solubility

DMSO: ≥15 mg/mLEthanol:

Soluble to 50 mMWater:

Insoluble[2]

Purity ≥98% (HPLC)

Storage 2-8°C

Computed LogP 2.8 [5]

Biological Activity
Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor of class I HDACs. Its inhibitory

activity is most potent against HDAC3. Unlike broad-spectrum HDAC inhibitors, it demonstrates

no significant activity against class II HDACs.[1]
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Target IC₅₀ Kᵢ Source

HDAC1 150 nM 148 nM [2]

HDAC2 760 nM ~102 nM [2][6]

HDAC3 370 nM ~14 nM [6]

HDAC8 5000 nM -

Experimental Protocols
Detailed methodologies for the determination of key physicochemical and biological properties

are outlined below.

Melting Point Determination (Capillary Method)
This protocol describes the standard capillary method for determining the melting point of a

solid crystalline substance.

Principle: The melting point is the temperature at which a substance transitions from a solid to

a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities

typically depress and broaden the melting range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Glass capillary tubes (1 mm internal diameter)

Thermometer or digital temperature probe

Sample of Pimelic Diphenylamide 106, finely powdered

Procedure:

Sample Preparation: A small amount of the finely powdered Pimelic Diphenylamide 106 is

packed into a glass capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the

temperature approaches the expected melting point.

Observation: The sample is observed through a magnifying lens. The temperature at which

the first drop of liquid appears is recorded as the onset of melting. The temperature at which

the last solid particle melts is recorded as the completion of melting. The melting point is

reported as this range.

Mixed Melting Point (for identity confirmation): To confirm the identity of the substance, a

small amount is mixed with a known standard. If there is no depression in the melting point

of the mixture, the two substances are likely identical.

Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium shake-flask method, a gold standard for determining the

thermodynamic solubility of a compound.

Principle: An excess of the solid compound is agitated in a specific solvent system until

equilibrium is reached, and the concentration of the dissolved solute is then measured.

Materials:

Pimelic Diphenylamide 106

Aqueous buffer solutions of various pH values (e.g., pH 4.5, 6.8, 7.4)

Orbital shaker or other suitable agitation device

Centrifuge

Validated analytical method for quantification (e.g., HPLC-UV)

Vials and filters

Procedure:
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Sample Preparation: An excess amount of Pimelic Diphenylamide 106 is added to a vial

containing a known volume of the desired aqueous buffer.

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-

controlled environment (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72

hours). The presence of undissolved solid should be visually confirmed.

Phase Separation: After equilibration, the samples are allowed to stand to allow the excess

solid to sediment. An aliquot of the supernatant is then carefully removed and clarified by

centrifugation or filtration to remove any remaining solid particles.

Quantification: The concentration of Pimelic Diphenylamide 106 in the clarified supernatant

is determined using a validated analytical method, such as HPLC-UV.

Data Analysis: The solubility is reported as the mean concentration from replicate

experiments.

In Vitro HDAC Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of Pimelic
Diphenylamide 106 against a specific HDAC enzyme.

Principle: The enzymatic activity of a recombinant HDAC is measured in the presence and

absence of the inhibitor. The amount of product formed is quantified, typically using a

fluorogenic substrate.

Materials:

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

Fluorogenic HDAC substrate

Assay buffer

Developer solution

Pimelic Diphenylamide 106 (dissolved in DMSO)
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Microplate reader

Procedure:

Enzyme and Inhibitor Pre-incubation: The HDAC enzyme is pre-incubated with varying

concentrations of Pimelic Diphenylamide 106 in the assay buffer for a defined period (e.g.,

15-180 minutes) to allow for inhibitor binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic

HDAC substrate.

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature

(e.g., 37°C).

Reaction Termination and Development: The reaction is stopped, and the developer solution

is added. The developer cleaves the deacetylated substrate, releasing a fluorescent

molecule.

Fluorescence Measurement: The fluorescence intensity is measured using a microplate

reader at the appropriate excitation and emission wavelengths.

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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